molecular formula C8H13N B129172 2,3,3a,4,5,7a-Hexahydroindole CAS No. 143384-22-9

2,3,3a,4,5,7a-Hexahydroindole

Cat. No.: B129172
CAS No.: 143384-22-9
M. Wt: 123.2 g/mol
InChI Key: MFOUWLGLIHXCOZ-UHFFFAOYSA-N
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Description

2,3,3a,4,5,7a-Hexahydroindole, also known as this compound, is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the common synthetic routes to 2,3,3a,4,5,7a-hexahydroindole derivatives, and how do experimental conditions influence stereochemical outcomes?

  • Methodological Answer : Non-stereocontrolled synthesis often employs Pictet–Spengler or Mannich-type reactions, utilizing protic acids (e.g., HCl, TFA) to condense tryptamine derivatives with carbonyl compounds. Stereochemical outcomes depend on solvent polarity, temperature, and catalyst choice (e.g., chiral Brønsted acids for enantioselectivity). For example, Hodgson et al. demonstrated that cyclization under acidic conditions yields racemic mixtures, while asymmetric catalysis with BINOL-derived phosphoric acids achieves up to 90% enantiomeric excess .

Q. How are structural and stereochemical configurations of hexahydroindole derivatives validated experimentally?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves absolute configurations (e.g., (3aS,7aR) stereodescriptors confirmed via single-crystal analysis) .
  • NMR spectroscopy : 1^1H-1^1H coupling constants (e.g., J3a,4J_{3a,4} and J7a,7J_{7a,7}) distinguish chair vs. boat conformations in the hexahydroindole ring .
  • Vibrational circular dichrometry (VCD) : Assigns configurations for non-crystalline intermediates .

Q. What biological activities are associated with hexahydroindole alkaloids, and how are these assays designed?

  • Methodological Answer : Many derivatives exhibit acetylcholinesterase inhibition or serotonin receptor modulation. Assays typically involve:

  • In vitro enzyme inhibition : IC50_{50} values measured via Ellman’s method for acetylcholinesterase .
  • Cell-based assays : HEK293 cells transfected with 5-HT2A_{2A} receptors to quantify ligand binding via fluorescence polarization .

Q. What safety and handling protocols are critical for laboratory work with hexahydroindole intermediates?

  • Methodological Answer : Due to potential neurotoxicity, researchers must:

  • Use fume hoods for reactions involving volatile amines or acylating agents.
  • Store light-sensitive intermediates (e.g., indole precursors) in amber vials under inert gas .

Advanced Research Questions

Q. How can stereocontrolled synthesis of hexahydroindoles address challenges in natural product total synthesis?

  • Methodological Answer : Advanced strategies include:

  • Organocatalytic asymmetric cyclization : Thiourea catalysts induce >95% ee in pyrroloindoline formation, as shown by Trost et al. .
  • Transition-metal catalysis : Pd-catalyzed [3+2] cycloadditions of indole derivatives with vinyl epoxides yield tetracyclic cores with axial chirality .
  • Dynamic kinetic resolution : Racemization-prone intermediates are resolved using enzyme-coupled systems (e.g., CAL-B lipase) .

Q. What biosynthetic pathways are proposed for hexahydroindole alkaloids, and how can isotopic labeling validate these mechanisms?

  • Methodological Answer : Pathways often involve tryptophan decarboxylation followed by prenylation or methylation. Isotopic labeling (e.g., 13^{13}C-glucose feeding in Aspergillus cultures) tracks carbon flux into the indole ring. Spande et al. used 15^{15}N-tryptophan to confirm amine incorporation in pumiliotoxin biosynthesis .

Q. How do computational methods (e.g., DFT, molecular docking) enhance structural optimization of hexahydroindole-based drug candidates?

  • Methodological Answer :

  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., B3LYP/6-31G* optimizations for charge distribution analysis) .
  • Molecular docking : AutoDock Vina screens binding poses against target proteins (e.g., 5-HT2A_{2A} receptor homology models) to prioritize synthetic targets .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for hexahydroindole derivatives be reconciled?

  • Methodological Answer : Contradictions often arise from dynamic equilibria (e.g., ring-flipping). Solutions include:

  • Variable-temperature NMR : Identifies coalescence temperatures for interconverting conformers.
  • NOESY/ROESY : Detects through-space correlations to confirm rigid substructures .

Q. Methodological Resources

  • Synthetic Protocols : Review stereocontrolled approaches in Douglas & Overman (2004) .
  • Biosynthetic Tools : Refer to isotopic labeling techniques in Daly et al. (1990) .
  • Computational Workflows : Follow DFT parameters from CC-DPS quantum chemical data .

Properties

CAS No.

143384-22-9

Molecular Formula

C8H13N

Molecular Weight

123.2 g/mol

IUPAC Name

2,3,3a,4,5,7a-hexahydro-1H-indole

InChI

InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h2,4,7-9H,1,3,5-6H2

InChI Key

MFOUWLGLIHXCOZ-UHFFFAOYSA-N

SMILES

C1CC2CCNC2C=C1

Canonical SMILES

C1CC2CCNC2C=C1

Synonyms

1H-Indole,2,3,3a,4,5,7a-hexahydro-(9CI)

Origin of Product

United States

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